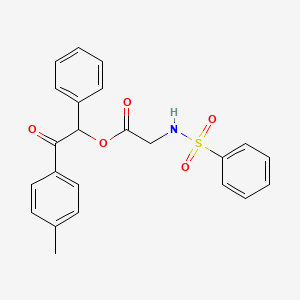
2-(4-methylphenyl)-2-oxo-1-phenylethyl phenylacetate
Vue d'ensemble
Description
2-(4-methylphenyl)-2-oxo-1-phenylethyl phenylacetate, also known as methylphenidate or Ritalin, is a commonly used central nervous system stimulant. It is primarily used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. The compound is a derivative of piperidine and is classified as a Schedule II controlled substance due to its potential for abuse and dependence.
Mécanisme D'action
Methylphenidate blocks the reuptake of dopamine and norepinephrine, which results in an increase in their levels in the brain. This increase in neurotransmitter levels enhances the activity of the prefrontal cortex, which is responsible for attention, working memory, and decision-making. Methylphenidate also increases the release of dopamine in the nucleus accumbens, which is involved in reward and motivation.
Biochemical and Physiological Effects:
Methylphenidate has several biochemical and physiological effects. It increases heart rate and blood pressure, which can lead to cardiovascular problems in some individuals. It also decreases appetite and can cause weight loss. Methylphenidate can also cause insomnia, anxiety, and irritability in some individuals.
Avantages Et Limitations Des Expériences En Laboratoire
Methylphenidate has several advantages for lab experiments. It can be used to study the effects of dopamine and norepinephrine on cognitive function and behavior. It can also be used to study the effects of stimulants on the brain and behavior. However, there are also limitations to using 2-(4-methylphenyl)-2-oxo-1-phenylethyl phenylacetateate in lab experiments. It is a controlled substance, which makes it difficult to obtain and use. It also has potential side effects, which can confound the results of experiments.
Orientations Futures
There are several future directions for research on 2-(4-methylphenyl)-2-oxo-1-phenylethyl phenylacetateate. One area of research is to develop new formulations of the drug that have fewer side effects and are easier to administer. Another area of research is to study the long-term effects of 2-(4-methylphenyl)-2-oxo-1-phenylethyl phenylacetateate use on cognitive function and behavior. Additionally, there is a need for more research on the potential use of 2-(4-methylphenyl)-2-oxo-1-phenylethyl phenylacetateate in treating other conditions such as depression and chronic fatigue syndrome.
Conclusion:
In conclusion, 2-(4-methylphenyl)-2-oxo-1-phenylethyl phenylacetate, or 2-(4-methylphenyl)-2-oxo-1-phenylethyl phenylacetateate, is a central nervous system stimulant that is primarily used to treat ADHD and narcolepsy. It works by increasing the levels of dopamine and norepinephrine in the brain, which enhances attention and alertness. Methylphenidate has several biochemical and physiological effects, including increased heart rate and blood pressure, decreased appetite, and potential side effects such as insomnia and anxiety. While there are advantages to using 2-(4-methylphenyl)-2-oxo-1-phenylethyl phenylacetateate in lab experiments, there are also limitations due to its controlled substance status and potential side effects. Future research directions include developing new formulations of the drug and studying its long-term effects on cognitive function and behavior.
Applications De Recherche Scientifique
Methylphenidate has been extensively studied for its effectiveness in treating ADHD and narcolepsy. It works by increasing the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that regulate attention and alertness. Methylphenidate has also been studied for its potential use in treating other conditions such as depression, chronic fatigue syndrome, and cognitive impairment in the elderly.
Propriétés
IUPAC Name |
[2-(4-methylphenyl)-2-oxo-1-phenylethyl] 2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O3/c1-17-12-14-19(15-13-17)22(25)23(20-10-6-3-7-11-20)26-21(24)16-18-8-4-2-5-9-18/h2-15,23H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYZNMAAPVTGGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[5-(3-bromophenyl)-2-furyl]methylene}-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4012109.png)

![2-[(1-acetyl-4-piperidinyl)oxy]-N-[1-(4-fluorophenyl)propyl]-5-methoxybenzamide](/img/structure/B4012118.png)
![4-fluoro-N-(3-{[1-methyl-2-(2-thienyl)ethyl]amino}-3-oxopropyl)benzamide](/img/structure/B4012129.png)
![3-[(3-chlorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B4012136.png)
![2-(4-bromophenoxy)-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B4012143.png)
![5-(3-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4012146.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-4-(5-methyl-2-furoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4012147.png)
![4,4'-{[4-(2-methoxyphenoxy)-1,3-phenylene]disulfonyl}dimorpholine](/img/structure/B4012156.png)
![1-[3-(diethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4012160.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B4012167.png)
![5-[4-(benzyloxy)-3-methoxyphenyl]-4-(2-furoyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4012181.png)
![5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4012189.png)
